molecular formula C11H11F3O3 B13714149 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid

Katalognummer: B13714149
Molekulargewicht: 248.20 g/mol
InChI-Schlüssel: VNYUJBLLRKHJGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an ethyl group and a trifluoroethoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both an ethyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H11F3O3

Molekulargewicht

248.20 g/mol

IUPAC-Name

3-ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C11H11F3O3/c1-2-7-3-8(10(15)16)5-9(4-7)17-6-11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16)

InChI-Schlüssel

VNYUJBLLRKHJGD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC(=C1)OCC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.